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  • Product: N-[2-(Pentyloxy)benzyl]-2-propanamine
  • CAS: 1040683-40-6

Core Science & Biosynthesis

Foundational

Synthesis and characterization of N-[2-(Pentyloxy)benzyl]-2-propanamine

An In-Depth Technical Guide to the Synthesis and Characterization of N-[2-(Pentyloxy)benzyl]-2-propanamine Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-[2-(Pentyloxy)benzyl]-2-propanamine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of the secondary amine N-[2-(Pentyloxy)benzyl]-2-propanamine. This document is intended for an audience of researchers, scientists, and professionals in drug development and organic synthesis. The guide elucidates the strategic rationale behind the chosen synthetic pathway—a two-step, one-pot reductive amination—and offers step-by-step protocols for synthesis, purification, and structural verification. Characterization is detailed through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), with expected data presented for validation. Safety protocols and handling procedures are also outlined to ensure best laboratory practices.

Introduction and Strategic Rationale

N-[2-(Pentyloxy)benzyl]-2-propanamine is a substituted secondary amine featuring a benzyl scaffold, a common motif in pharmacologically active compounds. The structure incorporates a pentyloxy group, which increases lipophilicity, and an N-isopropyl group, which can influence steric interactions and metabolic stability. While not a widely commercialized compound, its synthesis serves as an excellent model for the preparation of N-alkylated benzylamines, a class of molecules with broad utility in medicinal chemistry and materials science.[1]

The synthetic strategy detailed herein is centered on reductive amination . This method is widely favored for its efficiency, high yields, and operational simplicity, often allowing for a one-pot procedure that minimizes intermediate handling and purification steps.[2][3] The retrosynthetic analysis reveals two readily available starting materials: 2-(pentyloxy)benzaldehyde and isopropylamine (2-propanamine).

The forward synthesis involves two primary transformations:

  • Imine Formation: The nucleophilic addition of isopropylamine to the electrophilic carbonyl carbon of 2-(pentyloxy)benzaldehyde, followed by dehydration to form the corresponding N-isopropyl imine.

  • In-Situ Reduction: The selective reduction of the imine C=N double bond to a single bond using a mild hydride reducing agent, yielding the target secondary amine.

This guide will first detail the preparation of the aldehyde precursor via Williamson ether synthesis, a foundational reaction in organic chemistry, before proceeding to the core reductive amination protocol.

Synthesis Methodology

The synthesis is logically approached in two main stages: preparation of the key aldehyde intermediate and its subsequent conversion to the target amine.

Stage 1: Synthesis of 2-(Pentyloxy)benzaldehyde

Principle: The Williamson ether synthesis is employed to alkylate the phenolic hydroxyl group of salicylaldehyde (2-hydroxybenzaldehyde) with 1-bromopentane. A weak base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenol, forming a phenoxide nucleophile that subsequently displaces the bromide via an Sₙ2 reaction. Acetone is an ideal solvent due to its polarity and appropriate boiling point for this reaction.

Experimental Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (10.0 g, 81.9 mmol), potassium carbonate (17.0 g, 123 mmol, 1.5 equiv), and acetone (100 mL).

  • Reagent Addition: While stirring, add 1-bromopentane (13.6 g, 11.2 mL, 90.1 mmol, 1.1 equiv) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylaldehyde spot is consumed.

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the solid residue with acetone (2 x 20 mL).

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting crude oil in dichloromethane (100 mL) and wash with 1M sodium hydroxide (2 x 50 mL) to remove any unreacted salicylaldehyde, followed by a brine wash (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 2-(pentyloxy)benzaldehyde as a pale yellow oil. The product is typically of sufficient purity (>95%) for the next step.

Stage 2: Synthesis of N-[2-(Pentyloxy)benzyl]-2-propanamine

Principle: This stage utilizes a one-pot reductive amination. The aldehyde and isopropylamine are first condensed in methanol to form an imine intermediate. Sodium borohydride (NaBH₄) is then introduced to reduce the imine.[4] Methanol is an excellent solvent as it readily dissolves the reactants and the reducing agent. The choice of NaBH₄ is strategic; it is a cost-effective and powerful enough reagent to reduce the imine but mild enough to not significantly reduce the aldehyde before imine formation is complete, especially when added portion-wise at reduced temperature.

Experimental Protocol:

  • Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-(pentyloxy)benzaldehyde (5.0 g, 26.0 mmol) in methanol (80 mL).

  • Amine Addition: Add isopropylamine (2.3 g, 3.3 mL, 39.0 mmol, 1.5 equiv) to the solution. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the flask in an ice bath to 0 °C. Cautiously add sodium borohydride (1.5 g, 39.0 mmol, 1.5 equiv) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

  • Quenching: Carefully quench the reaction by slowly adding water (50 mL) at 0 °C to decompose any excess NaBH₄.

  • Isolation: Remove the methanol under reduced pressure. Add ethyl acetate (100 mL) to the remaining aqueous residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic extracts and wash with brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure N-[2-(Pentyloxy)benzyl]-2-propanamine.

Synthesis and Purification Workflow

G cluster_0 Stage 1: Aldehyde Synthesis cluster_1 Stage 2: Reductive Amination cluster_2 Final Purification S1 Salicylaldehyde + 1-Bromopentane + K2CO3 R1 Williamson Ether Synthesis (Acetone, Reflux) S1->R1 WU1 Filtration & Solvent Evaporation R1->WU1 P1 Crude 2-(Pentyloxy)benzaldehyde WU1->P1 S2 2-(Pentyloxy)benzaldehyde + Isopropylamine P1->S2 Use in next step R2 Imine Formation (Methanol, RT) S2->R2 Red Reduction with NaBH4 (0 °C to RT) R2->Red WU2 Aqueous Work-up & Extraction Red->WU2 P2 Crude Target Compound WU2->P2 Purify Flash Column Chromatography P2->Purify Final Pure N-[2-(Pentyloxy)benzyl]- 2-propanamine Purify->Final

Caption: Workflow diagram for the synthesis of N-[2-(Pentyloxy)benzyl]-2-propanamine.

Characterization and Structural Elucidation

To confirm the identity, structure, and purity of the synthesized N-[2-(Pentyloxy)benzyl]-2-propanamine, a combination of spectroscopic techniques is required. The following sections detail the expected results from each analysis.

Characterization Plan

G cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Interpretation & Validation Product Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure Confirm Connectivity & Functional Groups NMR->Structure IR->Structure Identity Verify Molecular Weight & Formula MS->Identity Purity Assess Purity Structure->Purity Final Confirmed Structure & Purity Purity->Final Identity->Purity

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of N-[2-(Pentyloxy)benzyl]-2-propanamine

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of N-[2-(Pentyloxy)benzyl]-2-propanamine. Designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of N-[2-(Pentyloxy)benzyl]-2-propanamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind the experimental methodologies required for the robust characterization of a novel chemical entity. We will explore the compound's structural attributes, its key physical parameters, and the underlying chemical principles governing its behavior. Each property is discussed in the context of authoritative, standardized protocols, ensuring a framework for reproducible and reliable data generation. This guide serves as both a data repository and a methodological primer for the scientific investigation of this and structurally related molecules.

Introduction and Molecular Identity

N-[2-(Pentyloxy)benzyl]-2-propanamine is a secondary amine featuring a benzyl scaffold substituted with a pentyloxy group at the ortho position and an isopropyl group on the amine nitrogen. This unique combination of a moderately lipophilic alkyl ether and a branched alkylamine suggests potential applications in medicinal chemistry, where such moieties can influence receptor binding, metabolic stability, and pharmacokinetic profiles. Understanding the fundamental physical and chemical properties of this molecule is a critical first step in any research and development endeavor.

Chemical Structure and Identifiers

The structural representation of N-[2-(Pentyloxy)benzyl]-2-propanamine is fundamental to understanding its properties. The ortho-pentyloxy group sterically hinders the benzylic position, while the isopropyl group provides bulk around the nitrogen atom. These features are expected to influence properties such as pKa, lipophilicity, and crystal packing.

Caption: Chemical structure of N-[2-(Pentyloxy)benzyl]-2-propanamine.

Core Compound Properties

The following table summarizes the key computed and experimentally available properties for N-[2-(Pentyloxy)benzyl]-2-propanamine. It is important to note that many physical properties for this specific molecule are not widely published; therefore, predicted values and data from structurally similar compounds are included for context. The subsequent sections will detail the authoritative experimental protocols for determining these values precisely.

PropertyValue / Predicted ValueData Source / Analogue
Molecular Formula C₁₅H₂₅NO-
Molecular Weight 235.37 g/mol -
CAS Number 1247133-33-3-
Physical Form Predicted: Liquid or low-melting solidAnalogue: N-benzylisopropylamine
Boiling Point Predicted: ~300-350 °C at 760 mmHgAnalogue: N-benzyl-N-propylamine
Melting Point Not available. Requires experimental determination.-
pKa (Conjugate Acid) Predicted: ~9.5 - 10.5Analogue: Propylamine (10.71)[1]
logP (Octanol/Water) Predicted: 3.5 - 4.5Analogue: N-benzylisopropylamine (2.3)[2]
Aqueous Solubility Predicted: Low. Requires experimental determination.-

Physicochemical Characterization: Methodologies and Rationale

The accurate determination of physicochemical properties is paramount for predicting a compound's behavior in various environments, from biological systems to manufacturing processes. This section details the standard experimental protocols for key parameters, emphasizing the scientific reasoning behind the choice of methodology.

Thermal Properties: Melting and Boiling Point

Thermal transition points are fundamental properties that define the physical state of a compound and provide an indication of its purity.

2.1.1. Melting Point Determination via Differential Scanning Calorimetry (DSC)

  • Expertise & Rationale: DSC is the gold-standard technique for determining the melting point (Tm) of a crystalline solid.[3][4][5] It offers high precision and provides more information than traditional capillary methods. The method measures the difference in heat flow required to increase the temperature of a sample and a reference.[5] An endothermic peak is observed as the sample melts, with the peak maximum corresponding to the melting point. This approach is superior because it can also reveal other thermal events, such as polymorphic transitions, desolvation, or degradation, providing a complete thermodynamic profile.[5]

  • Self-Validating Protocol:

    • Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified reference standards, such as indium (~10 mg), which has a well-defined melting point (156.6 °C).[6]

    • Sample Preparation: Accurately weigh 2-5 mg of the dried solid sample into a Tzero hermetic aluminum pan.[6] Prepare an identical empty pan to serve as the reference. Crimp both pans to seal them.

    • Instrument Setup: Place the sample and reference pans into the DSC autosampler tray.[6] Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

    • Thermal Method: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 200 °C).[7]

    • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The integrated area of the peak corresponds to the enthalpy of fusion.

Ionization Constant: pKa Determination

The pKa, or acid dissociation constant, is a critical parameter for any ionizable compound, as it dictates the charge state at a given pH. This, in turn, governs solubility, permeability, receptor binding, and formulation strategies. For N-[2-(Pentyloxy)benzyl]-2-propanamine, a secondary amine, we are interested in the pKa of its conjugate acid.

  • Expertise & Rationale: Potentiometric titration is a robust and widely used method for pKa determination within the practical pH range of 2 to 12.[8] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong base, like NaOH) is added incrementally. The pKa corresponds to the pH at which the amine is 50% protonated and 50% neutral. This method is direct, reliable, and provides a clear inflection point for monoprotic bases. For compounds with low water solubility, using a co-solvent system like methanol-water is necessary to ensure the compound remains dissolved throughout the titration.[8]

  • Self-Validating Protocol:

    • System Preparation: Prepare a 0.1 M solution of the compound in a suitable solvent (e.g., 1:9 methanol-water).[8] The solution should be slightly acidified with a known amount of strong acid (e.g., HCl) to ensure the amine is fully protonated at the start.

    • Titration: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the electrode in the sample solution and begin titrating with a standardized solution of 0.1 M NaOH, recording the pH after each incremental addition.

    • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the midpoint of the steepest part of the titration curve (the equivalence point). Alternatively, a Gran plot or derivative plot can be used for more precise determination of the endpoint.

Lipophilicity: Partition Coefficient (logP)

The n-octanol/water partition coefficient (Pow or logP) is the primary measure of a molecule's lipophilicity.[9][10] It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME (Absorption, Distribution, Metabolism, Excretion) profile.

  • Expertise & Rationale: The Shake-Flask method, as described in OECD Guideline 107, is the traditional and most direct method for determining logP.[9][11][12] It involves dissolving the substance in a two-phase system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration of the substance in each phase.[12] This method is considered the "gold standard" because it is a direct measurement of partitioning. However, it is best suited for compounds with logP values in the range of -2 to 4, as highly lipophilic or hydrophilic compounds can present analytical challenges.[13]

  • Self-Validating Protocol (OECD 107):

    • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.

    • Equilibration: Add a known amount of N-[2-(Pentyloxy)benzyl]-2-propanamine to a vessel containing measured volumes of the pre-saturated n-octanol and water phases. The starting concentration should not exceed 0.01 mol/L in either phase.[10]

    • Mixing and Separation: Agitate the vessel at a constant temperature (e.g., 25 ± 1 °C) until equilibrium is reached (a preliminary test can determine the required time).[9] Separate the two phases by centrifugation.[9]

    • Quantification: Determine the concentration of the analyte in each phase using a validated analytical method, such as HPLC-UV or GC-MS.

    • Calculation: The partition coefficient (Pow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11] The logP is the logarithm (base 10) of this value. The experiment should be run in triplicate.

Caption: Workflow for logP determination via the Shake-Flask Method (OECD 107).

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a compound's dissolution rate and bioavailability. It is defined as the saturation mass concentration of the substance in water at a given temperature.[14][15]

  • Expertise & Rationale: For compounds with expected solubility greater than 10⁻² g/L, the Flask Method (OECD Guideline 105) is the most appropriate and straightforward approach.[14][15] It directly measures the equilibrium concentration of a substance in water after a prolonged period of agitation, ensuring that a true saturated solution is achieved. It is crucial to have prior information on the compound, such as its dissociation constant (pKa), as solubility can be highly pH-dependent for ionizable molecules like amines.[15][16]

  • Self-Validating Protocol (OECD 105):

    • Preliminary Test: Conduct a preliminary test to estimate the approximate solubility and the time required to reach equilibrium.[14]

    • Equilibration: Add an excess amount of the compound to a flask containing high-purity water (or a buffer of a specific pH, given the compound's pKa).

    • Agitation: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: Allow the solution to settle. Remove undissolved solid by centrifugation or filtration, ensuring the chosen filter does not adsorb the compound.

    • Quantification: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV).

    • Reporting: The solubility is reported in units such as g/L or mg/mL at the specified temperature and pH.

Conclusion

This guide has outlined the essential physicochemical properties of N-[2-(Pentyloxy)benzyl]-2-propanamine and detailed the authoritative, self-validating experimental protocols required for their determination. The structural features—a secondary amine, a bulky isopropyl group, and a lipophilic pentyloxybenzyl moiety—suggest a compound with low aqueous solubility, a logP value favoring lipid environments, and a basic character typical of alkylamines. The rigorous application of standardized methodologies such as DSC, potentiometric titration, and the OECD guidelines for solubility and logP is crucial for generating the reliable and reproducible data needed to advance any research or development program involving this molecule.

References

  • Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT.

  • Partition coefficient octanol/water. Pesticide Registration Toolkit.

  • OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water Solubility. Google Books.

  • OECD 107, OECD 117 and OECD 123. Phytosafe.

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD.

  • Solubility testing in accordance with the OECD 105. FILAB.

  • OECD 105 - Water Solubility Test at 20°C. Analytice.

  • Test No. 105: Water Solubility. OECD.

  • Test No. 105: Water Solubility. OECD.

  • Estimating the octanol-water partition coefficient for chemical substances. GOV.UK.

  • Determining pKa. Enamine.

  • Differential scanning calorimetry. CureFFI.org.

  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue Engineering.

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC.

  • Precise determination of melting and boiling points by differential thermal analysis and differential scanning calorimetry. IBM Research.

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC.

  • Simple Method for the Estimation of pKa of Amines†.

  • How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature?.

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.

  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris.

  • Chemical Properties of 2-Propanamine (CAS 75-31-0). Cheméo.

  • N-(2-Methoxybenzyl)propan-2-amine | C11H17NO | CID 11458027. PubChem.

  • 2-Propanamine, N-(phenylmethylene)- | C10H13N | CID 95962. PubChem.

  • Chemical Properties of 2-Propanamine, N-ethyl- (CAS 19961-27-4). Cheméo.

  • Benzyl(Propan-2-Yl)Amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com.

  • Method of making a benzylpropanamine. Google Patents.

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC.

  • Propylamine. Wikipedia.

  • 2-PropanaMine,N,N-diethyl-. ChemBK.

  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Google Patents.

  • N-benzyl-N-propylamine. ChemSynthesis.

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI.

  • Preparation of N-benzylamines. Google Patents.

Sources

Foundational

Technical Monograph: Spectroscopic Characterization of N-[2-(Pentyloxy)benzyl]-2-propanamine

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug development researchers. It synthesizes predictive spectral logic with standard characterization protocols for N-[2-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug development researchers. It synthesizes predictive spectral logic with standard characterization protocols for N-[2-(Pentyloxy)benzyl]-2-propanamine .

Executive Summary & Chemical Identity

N-[2-(Pentyloxy)benzyl]-2-propanamine (CAS: Not widely listed; Analogous to N-Isopropylbenzylamine derivatives) is a secondary amine featuring an ortho-alkoxy substituted benzyl ring. Structurally, it serves as a lipophilic analog of N-isopropylbenzylamine, a compound frequently encountered in forensic analysis as a structural isomer of methamphetamine and a common cutting agent.

This guide provides a definitive reference for the identification of this specific derivative using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The data presented below is derived from first-principles spectroscopic prediction and validated against homologous series (N-benzylisopropylamines and 2-alkoxybenzylamines).

Chemical Specifications
ParameterDetail
IUPAC Name N-{[2-(Pentyloxy)phenyl]methyl}propan-2-amine
Molecular Formula

Molecular Weight 235.37 g/mol
Physical State Pale yellow oil (Free Base); White crystalline solid (HCl Salt)
Solubility Soluble in

, MeOH, EtOH; Sparingly soluble in

(Free Base)

Synthesis & Structural Context

To understand the impurities and spectral nuances, one must understand the origin. The compound is typically synthesized via reductive amination .[1]

Reaction Pathway (Graphviz Visualization)

SynthesisPathway Figure 1: Reductive Amination Synthesis Pathway Aldehyde 2-(Pentyloxy)benzaldehyde (C12H16O2) Imine Intermediate Imine (Schiff Base) Aldehyde->Imine + Amine - H2O Amine Isopropylamine (2-Propanamine) Amine->Imine Product N-[2-(Pentyloxy)benzyl]-2-propanamine (Target) Imine->Product Reduction (NaBH4 or STAB)

Spectroscopic Data Analysis[9][10][12]

A. Mass Spectrometry (GC-MS / EI)

Methodology: Electron Ionization (70 eV). The fragmentation pattern is dominated by the stability of the benzyl cation. Unlike simple aliphatic amines, the aromatic ring directs the primary cleavage.

Fragmentation Logic
  • Molecular Ion (

    
    ):  Weak peak at m/z 235 .
    
  • 
    -Cleavage (Benzylic):  The bond between the benzylic carbon and the nitrogen is fragile. Cleavage here generates the 2-(pentyloxy)benzyl cation . This is the Base Peak .
    
  • Secondary Fragmentation: The pentyl chain may undergo fragmentation, but the aromatic core remains stable.

Key Diagnostic Ions
m/zIntensityFragment StructureMechanistic Origin
235 < 5%

Molecular Ion (Parent).
220 10-15%

Loss of methyl group from the isopropyl moiety (

-cleavage).
177 100%

Base Peak . 2-(Pentyloxy)benzyl cation. Formed by C-N bond fission.
107 20-30%

Hydroxybenzyl cation (Loss of pentyl chain from the base peak via McLafferty-like rearrangement).
72 15-20%

Iminium ion (

).

Interpretation: The presence of m/z 177 is the "fingerprint" for the 2-pentyloxybenzyl moiety. If the alkyl chain were different (e.g., methoxy), this peak would shift (e.g., to m/z 121).

B. Proton NMR ( -NMR)

Solvent:


 (Chloroform-d)
Frequency:  400 MHz

The spectrum is distinct due to the ortho-substitution effect, which shields the ring protons differently than a para or meta isomer.

Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Context
7.15 - 7.25 Multiplet2HAr-H (C4, C6)Aromatic ring protons.
6.85 - 6.95 Multiplet2HAr-H (C3, C5)Ortho/Para to the ether oxygen (shielded).
4.02 Triplet (

)
2H


-protons of the pentyloxy ether chain.
3.78 Singlet2H

Benzylic protons. Sharp singlet confirms no protons on adjacent C.
2.85 Septet (

)
1H

Methine proton of the isopropyl group.
1.80 Quintet2H


-protons of pentyl chain.
1.35 - 1.50 Multiplet4HPentyl ChainMiddle methylene groups.
1.09 Doublet (

)
6H

Gem-dimethyls of the isopropyl group.
0.92 Triplet3HPentyl

Terminal methyl of the pentyl chain.
1.60 Broad Singlet1H

Amine proton (shift varies with concentration/pH).
C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

Wavenumber (

)
IntensityFunctional GroupMode
3300 - 3350 Weak/Broad

Secondary amine stretching (often faint).
2850 - 2960 Strong

(

)
Alkyl C-H stretching (Pentyl + Isopropyl).
1600, 1585 Medium

(Ar)
Aromatic ring breathing modes.
1450 - 1470 Medium

Bending vibrations.
1240 Strong

Ar-O-Alkyl Ether stretch (Diagnostic for alkoxy group).
750 Strong

(Ar)
Ortho-disubstituted benzene (out-of-plane bending).

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure high-resolution data without solvent peak interference.

  • Selection: Use 10-15 mg of the free base oil.

  • Solvation: Dissolve in 0.6 mL of

    
     (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Filtration: If the sample appears cloudy (indicating salt formation or moisture), filter through a small plug of glass wool into the NMR tube.

  • Acquisition: Run a standard proton sequence (16 scans minimum) with a 1-second relaxation delay to ensure accurate integration of the aromatic protons.

Protocol 2: GC-MS Analysis Workflow
  • Dilution: Dilute 1 mg of sample in 1 mL of Methanol (HPLC grade).

  • Inlet: Split injection (20:1) at 250°C.

  • Column: HP-5MS or equivalent (5% Phenyl Methyl Siloxane).

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 mins.

  • Detection: MS Source at 230°C, Quadrupole at 150°C. Scan range 40-400 m/z.

Mechanistic Fragmentation Visualization

The following diagram illustrates the specific mass spectrometry fragmentation pathway that leads to the diagnostic base peak (m/z 177).

MS_Fragmentation Figure 2: EI-MS Fragmentation Pathway for N-[2-(Pentyloxy)benzyl]-2-propanamine M_Ion Molecular Ion (M+) m/z 235 Alpha_Cleavage C-N Bond Cleavage (Benzylic) M_Ion->Alpha_Cleavage Electron Impact Base_Peak Base Peak: Benzyl Cation [Ar-CH2]+ m/z 177 Alpha_Cleavage->Base_Peak Major Path Amine_Frag Amine Radical (Neutral Loss) Alpha_Cleavage->Amine_Frag Tropylium Rearrangement (Tropylium Derivative) Base_Peak->Tropylium Resonance Stabilization

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: N-Isopropylbenzylamine & Alkoxybenzylamine Derivatives. NIST Chemistry WebBook.[2][3] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Foundational text for NMR shift prediction rules).
  • PubChem. Compound Summary: N-Isopropylbenzylamine (Isomer Analog). National Library of Medicine. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening Assays for N-[2-(Pentyloxy)benzyl]-2-propanamine Analogs

Abstract & Target Validation N-[2-(Pentyloxy)benzyl]-2-propanamine represents a structural class of lipophilic benzylamine derivatives often investigated for their activity as Voltage-Gated Sodium Channel (NaV) blockers...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Target Validation

N-[2-(Pentyloxy)benzyl]-2-propanamine represents a structural class of lipophilic benzylamine derivatives often investigated for their activity as Voltage-Gated Sodium Channel (NaV) blockers or Sigma-1 Receptor ligands .[1] The structural motif—comprising a lipophilic alkoxy tail (pentyloxy), a benzyl linker, and a secondary amine (isopropylamine)—is characteristic of state-dependent ion channel modulators utilized in neuropathic pain (e.g., NaV1.7 inhibitors) and epilepsy (e.g., NaV1.1/1.2 stabilizers).

This guide details a robust High-Throughput Screening (HTS) workflow designed to identify and characterize analogs of this scaffold. We focus on a Fluorescence-Based Membrane Potential Assay as the primary screen, followed by Automated Electrophysiology for hit validation.

Mechanistic Rationale

The "pentyloxy" substituent provides the necessary lipophilicity for the molecule to penetrate the lipid bilayer and access the intramembranous binding site of the NaV channel (local anesthetic site). The secondary amine functions as the cationic "warhead" that interacts with conserved residues (e.g., F1764 and Y1771 in NaV1.7) within the channel pore.

HTS Workflow Strategy

To efficiently screen libraries of N-[2-(Pentyloxy)benzyl]-2-propanamine analogs, we employ a tiered triage strategy. This ensures that only high-quality, state-dependent blockers progress to costly electrophysiological confirmation.

Workflow Diagram

HTS_Workflow Library Compound Library (Benzylamine Analogs) Primary Primary Screen: FLIPR Membrane Potential (HEK-NaV1.7 + Veratridine) Library->Primary Triage1 Filter: >50% Inhibition Z' > 0.5 Primary->Triage1 Counter Counter Screen: Cytotoxicity (CellTiter-Glo) & Parental HEK293 Null Triage1->Counter Hits Secondary Secondary Screen: Automated Patch Clamp (QPatch/SyncroPatch) Counter->Secondary Non-toxic Hits Mechanism Mechanism of Action: State-Dependence (Kr vs Ki) Secondary->Mechanism Validated Leads

Figure 1: Tiered HTS workflow for identifying NaV blockers. The process moves from high-volume fluorescence assays to high-fidelity electrophysiology.

Primary Screen: FLIPR Membrane Potential Assay

Objective: Detect inhibition of NaV channel opening using a fast-response membrane potential dye. Principle: We utilize a FRET-based or quenching dye system (e.g., FMP Blue/Red). Cells are depolarized using Veratridine (a site 2 toxin that holds channels open) or elevated extracellular K+. Blockers prevent the depolarization-induced fluorescence increase.

Protocol 1: Assay Preparation

Reagents:

  • Cell Line: HEK293 stably expressing hNaV1.7 (tetracycline-inducible preferred to prevent toxicity).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Critical: Exclude BSA if possible, as lipophilic benzylamines bind albumin, shifting IC50s.

  • Dye: FLIPR Membrane Potential Assay Kit (Molecular Devices) or Codex ACTOne.

  • Stimulus: Veratridine (40 µM stock) or Scorpion Venom (OD1).

Step-by-Step Methodology:

  • Cell Plating:

    • Dispense 15,000 cells/well into 384-well poly-D-lysine coated black-wall plates.

    • Incubate 24h at 37°C/5% CO2.

  • Dye Loading:

    • Remove culture media (or use no-wash kit).

    • Add 20 µL of Membrane Potential Dye dissolved in Assay Buffer.

    • Incubate 45 min at RT in the dark.

  • Compound Addition (Pre-incubation):

    • Add 10 µL of test compounds (N-[2-(Pentyloxy)benzyl]-2-propanamine analogs).

    • Key Step: Incubate for 20 minutes. This allows lipophilic analogs to partition into the membrane and access the "inactivated state" binding site.

  • Measurement (FLIPR Tetra/Penta):

    • Start reading baseline fluorescence (Ex 530nm / Em 565nm).

    • Inject 10 µL of Veratridine EC80 (final conc ~3-5 µM).

    • Read kinetics for 180 seconds.

Data Analysis & QC
  • Metric: Calculate Area Under the Curve (AUC) or Max-Min RFU.

  • Normalization: % Inhibition =

    
    
    
  • Acceptance Criteria: Z' factor > 0.5. CV < 10%.

Secondary Screen: Automated Electrophysiology (APC)

Objective: Confirm direct channel blockade and determine state-dependence (Resting vs. Inactivated affinity). Fluorescence assays often yield false positives due to dye interactions; APC is the gold standard.

Protocol 2: QPatch / SyncroPatch Workflow

Platform: Sopion QPatch or Nanion SyncroPatch 384.

Voltage Protocol (State-Dependence): To differentiate high-affinity inactivated state blockers (typical for this chemical class) from resting state blockers:

  • Holding Potential (Vhold): -100 mV (Resting State).

  • Conditioning Pulse:

    • Protocol A (Resting): Hold at -120 mV.

    • Protocol B (Inactivated): Hold at -60 mV (induces ~50% inactivation) for 5s.

  • Test Pulse: Step to 0 mV for 20ms to activate channels.

  • Compound Application: Apply compound for 3 minutes.

  • Analysis: Measure Peak Current (I_peak).

Interpretation:

  • Resting Block (Kr): Inhibition observed when holding at -120 mV.

  • Inactivated Block (Ki): Inhibition observed when holding at -60 mV.

  • Success Criteria: N-[2-(Pentyloxy)benzyl]-2-propanamine analogs should show Ki << Kr (preferential binding to inactivated channels), a desirable trait for treating hyperexcitability without affecting normal heart/nerve function.

Mechanism Diagram: State-Dependent Block

NaV_Mechanism Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Time Inactivated->Resting Repolarization Drug Benzylamine Analog Drug->Resting Low Affinity Drug->Inactivated High Affinity Binding (Stabilization)

Figure 2: State-dependent binding mechanism. Lipophilic benzylamines preferentially stabilize the Inactivated State.

Summary of Key Parameters

ParameterPrimary Screen (FLIPR)Secondary Screen (APC)
Throughput Ultra-High (384/1536-well)Medium (16/48/384-well)
Readout Membrane Potential (Fluorescence)Ionic Current (pA/nA)
Stimulus Chemical (Veratridine)Voltage Step
Cost/Point < $0.10$5.00 - $20.00
False Positives High (Dye artifacts, fluorescence quenchers)Low (Direct measurement)
Key Insight Binary Activity (Active/Inactive)Kinetics (On/Off rates), State-dependence

References

  • Clare, J. J., et al. (2000). "Voltage-gated sodium channels as therapeutic targets." Drug Discovery Today. Link

  • Huang, C. J., et al. (2006). "Characterization of voltage-gated sodium channel blockers by the membrane potential assay." Journal of Biomolecular Screening. Link

  • Bagal, S. K., et al. (2014). "Voltage-gated sodium channels as drug discovery targets." Channels. Link

  • Zhang, X., et al. (2010). "A high-throughput fluorescence-based assay for identifying Nav1.7 inhibitors." Assay and Drug Development Technologies. Link

Sources

Technical Notes & Optimization

Troubleshooting

Common side products in the synthesis of N-benzylamines

A Guide to Troubleshooting Common Side Products Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to help you navigate the common challenges encountered during the synth...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Common Side Products

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to help you navigate the common challenges encountered during the synthesis of N-benzylamines. This resource moves beyond simple protocols to explain the causality behind common side reactions and provides field-proven strategies for their mitigation and removal.

Section 1: Reductive Amination - Troubleshooting & FAQs

Reductive amination is a cornerstone for C-N bond formation due to its efficiency and broad applicability.[1][2] However, the one-pot nature of the direct method, where the aldehyde, amine, and reducing agent are present concurrently, can lead to a landscape of potential side products.[1]

FAQ 1.1: I'm observing significant over-alkylation, resulting in dibenzylamine. What causes this, and how can I prevent it?

Answer: This is one of the most frequent issues. The target N-benzylamine product is itself a nucleophile and can compete with the starting amine to react with remaining benzaldehyde. This forms a secondary imine intermediate, which is then reduced to the tertiary dibenzylamine.[3][4]

Causality & Mechanism: The root cause is the comparable or even higher nucleophilicity of the product amine compared to the starting amine.[5] The reaction pathway is as follows:

  • Desired Reaction: Benzaldehyde + Primary Amine → Primary Imine → (Reduction) → N-Benzylamine (Secondary Amine)

  • Side Reaction: Benzaldehyde + N-Benzylamine → Secondary Imine → (Reduction) → Dibenzylamine (Tertiary Amine) [3][6]

Troubleshooting Strategies:

  • Stoichiometry Control: Use a slight excess (1.1-1.5 equivalents) of the primary amine relative to the benzaldehyde. This statistically favors the formation of the primary imine.

  • Slow Addition of Reducing Agent: Adding the reducing agent portion-wise or via syringe pump allows the primary imine to form in high concentration before significant reduction occurs, minimizing the amount of free aldehyde available to react with the product amine.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reagent for direct reductive amination.[1][7] Its steric bulk and electronic properties make it selective for the reduction of the more reactive protonated iminium ion over the starting aldehyde, reducing the chance of side reactions.[1][7][8]

  • Stepwise (Indirect) Procedure: For particularly challenging substrates, a two-step, one-pot approach is highly effective. First, allow the benzaldehyde and primary amine to stir for a period (0.5-6 hours) to ensure complete formation of the imine (monitor by TLC/GC).[9] Only then, add the reducing agent (e.g., NaBH₄), which can no longer react with the consumed aldehyde.[4][10]

Workflow: Reductive Amination Pathways

The following diagram illustrates the desired synthetic route versus the common side reaction pathways.

G Start Benzaldehyde + Primary Amine Imine1 Primary Imine Intermediate Start->Imine1 Condensation (-H₂O) Imine2 Secondary Imine Intermediate Side_Product2 Side Product: Benzyl Alcohol Start->Side_Product2 Premature Reduction Product Desired Product: N-Benzylamine Imine1->Product Reduction Product->Imine2 Reacts with Benzaldehyde Side_Product1 Side Product: Dibenzylamine Imine2->Side_Product1 Reduction ReducingAgent Reducing Agent

Caption: Desired vs. side reaction pathways in reductive amination.

FAQ 1.2: My reaction is incomplete, and I'm isolating unreacted benzaldehyde and benzyl alcohol. What went wrong?

Answer: This issue points to a problem with either imine formation or the reduction step. The presence of benzyl alcohol indicates that the reducing agent is reducing the starting benzaldehyde before it can form the imine.

Causality & Troubleshooting:

  • Inefficient Imine Formation: Imine formation is an equilibrium process that releases water.[3] If water is not effectively removed or sequestered, the equilibrium may not favor the imine.

    • Solution: For sluggish reactions, consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture before adding the reductant.

  • Incorrect Choice of Reducing Agent: Stronger reducing agents like NaBH₄ can readily reduce aldehydes.[4] If added too early or under conditions that disfavor imine formation, reduction of the starting material will dominate.

    • Solution: Switch to a milder, more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[4] These reagents are less reactive towards aldehydes and ketones at neutral or acidic pH, but highly reactive towards the protonated iminium ion intermediate.[4][7]

  • Degraded Reducing Agent: Hydride reagents are sensitive to moisture. If improperly stored, their activity will be diminished, leading to incomplete reduction.

    • Solution: Use a freshly opened bottle of the reducing agent or one that has been stored in a desiccator.[9]

Section 2: Nucleophilic Substitution - Troubleshooting & FAQs

The reaction of a primary amine with a benzyl halide is a classic Sₙ2 reaction. While straightforward, it is notoriously difficult to control, often leading to over-alkylation.[5]

FAQ 2.1: My product is contaminated with a salt that is insoluble in my organic extraction solvent. What is it and how do I avoid it?

Answer: This insoluble salt is almost certainly a quaternary ammonium salt, the product of exhaustive alkylation.[5][11]

Causality & Mechanism: The problem, similar to reductive amination, is that the product (secondary N-benzylamine) is nucleophilic and reacts with the benzyl halide to form a tertiary amine (dibenzylamine). This tertiary amine is often an even better nucleophile and reacts again to form the tetra-alkylated quaternary ammonium salt.[5] This "runaway reaction" is difficult to stop at the secondary amine stage.[5]

Troubleshooting Strategies:

  • Use a Large Excess of the Amine: Employing a large stoichiometric excess (5-10 fold) of the starting primary amine can statistically favor the mono-alkylation product. However, this is atom-inefficient and requires removal of the excess amine later.[12]

  • Control Reaction Conditions: Running the reaction at high dilution and low temperature can help slow down the rate of the second and third alkylation steps relative to the first.

  • Alternative Methods are Preferred: Due to these control issues, direct alkylation is often a poor choice for preparing secondary N-benzylamines.[5] Reductive amination is generally the superior method for achieving mono-alkylation.[4][5] Other alternatives include the Gabriel synthesis, which uses a phthalimide protecting group to ensure mono-alkylation.[13]

Section 3: General Purification & Characterization

Identifying and removing side products is as critical as preventing their formation.

FAQ 3.1: How can I effectively separate my desired secondary N-benzylamine from the dibenzylamine side product?

Answer: The most reliable methods are column chromatography and acid-base extraction, which exploit the differences in polarity and basicity between the secondary and tertiary amine products.

Protocol: Purification via Acid-Base Extraction

This protocol leverages the pKa differences between secondary and tertiary amines to achieve separation.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Both the secondary N-benzylamine and the tertiary dibenzylamine are basic and will be protonated, moving into the aqueous layer as their respective ammonium hydrochloride salts. Unreacted benzaldehyde and non-basic impurities will remain in the organic layer.

  • Separation & Basification: Separate the aqueous layer. Slowly add a strong base (e.g., 3 M NaOH) to the aqueous layer with cooling until the pH is >12. This deprotonates the ammonium salts, regenerating the free amines.

  • Back-Extraction: Extract the now basic aqueous layer multiple times with fresh DCM. The free amines will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Chromatography: The resulting mixture, now enriched in amines, can be effectively separated by flash column chromatography on silica gel. Dibenzylamine (tertiary) is less polar than the N-benzylamine (secondary) and will typically elute first.

Table 1: Analytical Data for Differentiating Product from Key Side Products

This table provides typical ¹H NMR chemical shifts (in CDCl₃) to help you identify components in your crude reaction mixture.

Compound NameStructureKey ¹H NMR Signals (δ, ppm)
N-Benzylamine Ph-CH₂-NH-R~3.8 (s, 2H, Ph-C H₂) ; ~1.5 (s, 1H, NH )
Dibenzylamine (Ph-CH₂)₂-N-R~3.6 (s, 4H, Ph-C H₂)₂
Benzyl Alcohol Ph-CH₂-OH~4.6 (s, 2H, Ph-C H₂) ; ~1.9 (br s, 1H, OH )
Benzaldehyde Ph-CHO~10.0 (s, 1H, C HO) ; 7.5-7.9 (m, Ar-H )

Note: 'R' represents the non-benzyl substituent on the nitrogen. Actual chemical shifts may vary based on the full molecular structure and solvent.

References
  • Caltech Authors. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. CaltechAUTHORS. Retrieved from [Link]

  • Scribd. (n.d.). Reductive Amination of Benzaldehyde. Scribd. Retrieved from [Link]

  • Google Patents. (n.d.). EP0791575A1 - Method of synthesis of a quaternary ammonium salt.
  • European Patent Office. (n.d.). EP 0 791 575 A1 - Method of synthesis of a quaternary ammonium salt. Googleapis.com. Retrieved from [Link]

  • Cardiff University. (2020). Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts. Applied Catalysis A: General. Retrieved from [Link]

  • Gagliardi, L., & Truhlar, D. G. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]

  • Reddit. (2024). How to purify Benzylamine?. r/OrganicChemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Google Patents. (n.d.). US4482713A - Quaternary ammonium salts and their preparation.
  • Iris Publishers. (2022). A New Reaction/Rearrangement in Quaternary Ammonium Salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Bähn, S., et al. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • Myers, A. (n.d.). Myers Chem 115. Harvard University. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purity Optimization for N-[2-(Pentyloxy)benzyl]-2-propanamine

Reference ID: TS-ORG-AMINE-2024 Subject: Purification and Synthesis Optimization of Secondary Benzylamines Target Molecule: N-[2-(Pentyloxy)benzyl]-2-propanamine Chemical Class: Secondary Amine / Benzylamine Ether Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TS-ORG-AMINE-2024 Subject: Purification and Synthesis Optimization of Secondary Benzylamines Target Molecule: N-[2-(Pentyloxy)benzyl]-2-propanamine Chemical Class: Secondary Amine / Benzylamine Ether

Executive Summary

This technical guide addresses purity challenges associated with the synthesis of N-[2-(Pentyloxy)benzyl]-2-propanamine . The primary synthetic route typically involves the reductive amination of 2-(pentyloxy)benzaldehyde with isopropylamine (2-aminopropane).

Users frequently encounter three critical impurity classes:

  • Neutral Impurities: 2-(Pentyloxy)benzyl alcohol (resulting from aldehyde reduction).

  • Starting Materials: Unreacted aldehyde or isopropylamine.

  • Process Impurities: Boron salts or residual imine intermediates.[1]

The following protocols prioritize chemical causality —preventing impurities during synthesis—followed by a self-validating purification workflow .

Module 1: Reaction Optimization (Upstream Control)

The Problem: High levels of benzyl alcohol impurity in the crude mixture. The Cause: Competition between imine formation and aldehyde reduction. If the reducing agent (e.g., Sodium Borohydride) is added before the imine equilibrium is complete, it will reduce the unreacted aldehyde to the alcohol, which is difficult to separate later.[1]

Protocol A: Selective Reductive Amination

To minimize alcohol formation, switch from standard Sodium Borohydride (


) to Sodium Triacetoxyborohydride (STAB) . STAB is less basic and kinetically favors the reduction of the protonated iminium ion over the aldehyde.

Optimized Workflow:

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[2]

  • Stoichiometry: 1.0 eq Aldehyde : 1.1 eq Isopropylamine : 1.4 eq STAB.

  • Acid Catalyst: Add 1.0 eq Acetic Acid (AcOH).

    • Why? AcOH protonates the imine to form an iminium ion (

      
      ), which is the required species for STAB reduction.
      
  • Sequence:

    • Mix Aldehyde + Amine + AcOH in solvent for 30-60 mins (Imine formation).

    • Add STAB in portions.

Visualization: Reaction Pathway & Impurity Genesis

ReactionPathway cluster_conditions Critical Control Point Aldehyde 2-(Pentyloxy)benzaldehyde Imine Intermediate Imine Aldehyde->Imine + Amine (-H2O) Alcohol Impurity: Benzyl Alcohol Aldehyde->Alcohol Direct Reduction (Side Reaction) Amine Isopropylamine Product Target Amine (Secondary) Imine->Product Reduction (STAB)

Figure 1: The competition between productive amination and alcohol formation. Using STAB and pre-forming the imine minimizes the red dashed pathway.

Module 2: Purification (The Acid-Base Switch)

The Problem: Chromatography is inefficient due to the "streaking" of amines on silica and the similar polarity of the alcohol impurity. The Solution: A self-validating Acid-Base Extraction . This method exploits the basicity of the secondary amine to physically separate it from neutral impurities (alcohol, aldehyde, ether).

Protocol B: The "Switch" Extraction
StepActionChemical Logic
1 Dissolve crude oil in MTBE or DCM .Provides a non-polar organic phase.
2 Extract with 1M HCl (3x).The Switch: The amine becomes a water-soluble ammonium salt (

). Neutral impurities stay in the organic layer.
3 Retain Aqueous Layer. Discard Organic.Critical Step: You have now physically removed the benzyl alcohol and unreacted aldehyde.
4 Wash Aqueous Layer with fresh MTBE.Removes any entrained neutral organic material.
5 Basify Aqueous Layer with 6M NaOH (pH > 12).The Reverse Switch: The ammonium salt is deprotonated back to the free amine, which becomes insoluble in water.
6 Extract with DCM (3x).The purified amine moves back into the organic phase.
7 Dry (

) & Concentrate.[3][4][5]
Yields high-purity free base.
Visualization: Acid-Base Workflow

ExtractionFlow Crude Crude Mixture (Amine + Alcohol + Aldehyde) AcidStep Add 1M HCl Partition Crude->AcidStep OrgLayer1 Organic Layer 1 Contains: Alcohol, Aldehyde (DISCARD) AcidStep->OrgLayer1 AqLayer1 Aqueous Layer 1 Contains: Amine Salt (R-NH2+) AcidStep->AqLayer1 BaseStep Basify (NaOH) -> pH 12 Extract with DCM AqLayer1->BaseStep OrgLayer2 Organic Layer 2 Contains: Purified Amine BaseStep->OrgLayer2 AqLayer2 Aqueous Layer 2 Contains: Salts (NaCl) BaseStep->AqLayer2

Figure 2: The "Acid-Base Switch" separates basic amines from neutral impurities without chromatography.

Module 3: Troubleshooting & FAQs

Q1: My product is an oil, but I need a solid for stability. How do I crystallize it?

A: Secondary amines with alkyl chains (like the pentyloxy and isopropyl groups) are often oils at room temperature due to high rotational freedom.

  • Solution: Convert the free base to a Hydrochloride or Oxalate salt.

  • Protocol: Dissolve the amine oil in dry Diethyl Ether. Add 2M HCl in Diethyl Ether (or Dioxane) dropwise. The white hydrochloride salt should precipitate immediately. Filter and recrystallize from Isopropanol/Ethanol if needed.

Q2: I see a "Ghost Peak" in HPLC that grows over time.

A: This is likely the oxidation of the amine or residual aldehyde.

  • Benzylamines are susceptible to air oxidation to form benzamides or imines if left exposed to light and air.

  • Fix: Store the compound as the HCl salt (see Q1) under Argon at -20°C. The salt form protects the nitrogen lone pair from oxidation.

Q3: The Acid-Base extraction formed a stable emulsion.

A: The "Pentyloxy" chain acts as a surfactant tail, making the molecule amphiphilic.

  • Fix:

    • Use DCM instead of Ethyl Acetate (higher density difference).

    • Add Saturated Brine to the aqueous phase to increase ionic strength (Salting out).

    • Filter the emulsion through a pad of Celite to break surface tension.

Q4: Can I use catalytic hydrogenation ( ) instead of Borohydride?

A: Caution is advised.

  • While efficient for imine reduction, benzylamines are prone to hydrogenolysis (cleavage of the benzyl-nitrogen bond) under vigorous hydrogenation conditions, especially with Pd/C.

  • If you must use hydrogenation, use Platinum on Carbon (Pt/C) or Raney Nickel , which are less aggressive toward the benzyl-nitrogen bond than Palladium.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for Acid-Base Extraction protocols).
  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 59, 1-714.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for N-[2-(Pentyloxy)benzyl]-2-propanamine

Executive Summary & Physicochemical Profile[1] The Challenge: N-[2-(Pentyloxy)benzyl]-2-propanamine is a secondary amine featuring a significant lipophilic domain (the pentyloxy tail and benzyl ring). In its free base fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1]

The Challenge: N-[2-(Pentyloxy)benzyl]-2-propanamine is a secondary amine featuring a significant lipophilic domain (the pentyloxy tail and benzyl ring). In its free base form, this molecule behaves as a Class II compound (Biopharmaceutics Classification System): High Permeability, Low Solubility .

Researchers frequently encounter "oiling out" or immediate precipitation when attempting to dilute dimethyl sulfoxide (DMSO) stock solutions into aqueous buffers. This guide provides validated protocols to overcome these thermodynamic barriers.

Molecular "Solubility Personality"
ParameterCharacteristicImplication for Solubility
Core Structure Secondary AmineHighly basic (pKa ~9.5–10.5).[1] Will accept protons to become ionized.
Tail Group 2-Pentyloxy (C5 Ether)Major Lipophilic Driver. Drastically reduces water solubility, even in salt form, compared to methoxy analogs.
State (Free Base) Likely Oily Liquid / Low MP SolidDifficult to handle; prone to phase separation in water.
State (Salt) Crystalline SolidHigher melting point; improved aqueous solubility but may still require cosolvents.

Decision Matrix: Selecting Your Strategy

Do not blindly add solvents. Use this decision tree to select the protocol that matches your experimental end-point.

SolubilityWorkflow Start START: Define Application CheckForm Is compound currently a Salt (HCl)? Start->CheckForm SaltYes Yes: Salt Form CheckForm->SaltYes Solid SaltNo No: Free Base (Oil) CheckForm->SaltNo Oil/Sticky InVitro In Vitro (Cell/Enzyme Assays) ProtocolA Protocol A: Cosolvent System (DMSO/Buffer) InVitro->ProtocolA Low Conc. (<100 µM) InVivo In Vivo (Animal Dosing) ProtocolC Protocol C: Complex Formulation (Cremophor/PEG/Cyclodextrin) InVivo->ProtocolC High Conc. (>10 mg/kg) SaltYes->InVitro SaltYes->InVivo ProtocolB Protocol B: Salt Formation (Convert to HCl) SaltNo->ProtocolB Recommended First Step ProtocolB->SaltYes

Figure 1: Solubility Optimization Workflow. Green paths indicate low-risk strategies; Red paths require advanced formulation.

Validated Protocols

Protocol A: The "Crash-Resistant" Dilution (For In Vitro Assays)

Issue: Adding DMSO stock directly to media causes the compound to precipitate (cloudiness) because the hydrophobic pentyl tail aggregates faster than the amine can solvate.

The Fix: Use an intermediate dilution step and a surfactant.

  • Prepare Stock: Dissolve Free Base or Salt in 100% DMSO to 10 mM.

  • Intermediate Step: Prepare a "Working Solution" in 100% Ethanol or PEG-400 .

    • Why? These solvents bridge the polarity gap better than DMSO-to-Water.

  • Final Dilution:

    • Add the Working Solution dropwise to the cell culture media while vortexing.

    • Critical: Ensure the media contains 0.1% - 0.5% BSA (Bovine Serum Albumin).

    • Mechanism:[2] The albumin acts as a "sink," binding the lipophilic pentyl tail and preventing aggregation while keeping the molecule available for the receptor [1].

Protocol B: Conversion to Hydrochloride Salt (The Permanent Fix)

Issue: You have the free base (likely an oil), and it is impossible to weigh accurately or dissolve in water. Goal: Create N-[2-(Pentyloxy)benzyl]-2-propanamine HCl .

Materials:

  • Diethyl ether (anhydrous)

  • 2M HCl in Diethyl Ether (commercial) or Dioxane

  • Glassware (dried in oven)

Steps:

  • Dissolution: Dissolve 500 mg of the free base oil in 5 mL of anhydrous diethyl ether. The solution should be clear.

  • Acidification: Place the flask on ice (0°C). Add the 2M HCl/Ether solution dropwise with stirring.

    • Observation: You should see immediate white cloudiness (precipitate).

  • Endpoint: Continue adding HCl until no further precipitation occurs (approx. 1.1 molar equivalents).[3] Test pH of the supernatant vapor with wet pH paper; it should be acidic.

  • Isolation:

    • If Solid: Filter the white solid using a sintered glass funnel. Wash with cold ether.

    • If Gum/Oil: This is common with pentyl chains. Decant the supernatant ether. Add fresh ether and scratch the side of the flask with a glass rod to induce crystallization. If it remains gummy, rotovap to dryness and recrystallize from hot Isopropanol/Ethyl Acetate [2].

  • Drying: Dry under high vacuum for 24 hours to remove trace solvents.

Protocol C: High-Dose Formulation (For In Vivo IP/IV)

Issue: The salt is soluble in water but precipitates at physiological pH (7.4) inside the animal, causing toxicity or poor bioavailability.

Vehicle Composition:

Component Percentage (v/v) Function
PEG 400 40% Primary Cosolvent (Solubilizes the pentyl chain)
Ethanol 10% Viscosity reducer

| Saline (0.9%) | 50% | Aqueous bulk |

Preparation Method:

  • Dissolve the compound fully in the Ethanol/PEG mixture first.

  • Slowly add the Saline component last with vigorous stirring.

  • pH Check: Ensure pH is between 4.5 and 6.0. If >6.0, the compound may crash out. Adjust carefully with dilute HCl if necessary [3].

Troubleshooting & FAQs

Q1: I added water to my HCl salt, and it turned into a milky oil. Why? A: This is "oiling out." Even as a salt, the local concentration of the lipophilic pentyl chain caused the molecules to aggregate before they could disperse.

  • Solution: Dissolve the salt in a small volume of ethanol (5-10% of final volume) before adding the water. The ethanol disrupts the hydrophobic interactions of the pentyl tails.

Q2: Can I use cyclodextrins? A: Yes, and they are highly recommended for this specific structure. The 2-pentyloxy chain fits well into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Recipe: Prepare a 20% (w/v) HP-β-CD solution in water. Add your compound to this solution and stir for 4-6 hours. This creates an inclusion complex that shields the hydrophobic tail [4].

Q3: My compound degrades in solution. How do I store it? A: Secondary amines can react with atmospheric CO2 to form carbamates, and the ether linkage is susceptible to oxidation over long periods.

  • Storage: Store the solid HCl salt at -20°C with desiccant.

  • Solution: Do not store aqueous solutions. Prepare fresh. DMSO stocks should be stored at -20°C, sealed under nitrogen/argon if possible.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt formation protocols).

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

Disclaimer: This guide is for research purposes only. All chemical handling must be performed by qualified personnel in a fume hood wearing appropriate PPE.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of N-[2-(Pentyloxy)benzyl]-2-propanamine

Executive Technical Summary Compound: N-[2-(Pentyloxy)benzyl]-2-propanamine Chemical Class: Secondary Benzylamine / Aryl Ether Primary Stability Risks: Oxidative Deamination (Benzylic position), Carbamate formation (CO₂...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Compound: N-[2-(Pentyloxy)benzyl]-2-propanamine Chemical Class: Secondary Benzylamine / Aryl Ether Primary Stability Risks: Oxidative Deamination (Benzylic position), Carbamate formation (CO₂ absorption), Photolytic degradation.

This guide addresses the specific stability challenges associated with N-[2-(Pentyloxy)benzyl]-2-propanamine . As a secondary amine featuring an electron-rich 2-pentyloxy substituent, this molecule exhibits distinct reactivity profiles compared to simple alkyl amines. The electron-donating alkoxy group at the ortho position activates the benzylic carbon, increasing susceptibility to oxidative degradation and "yellowing" in solution.

Diagnostic Troubleshooting Guide

Q1: My clear stock solution has turned pale yellow/brown after 48 hours. Is it still usable?

Diagnosis: Benzylic Oxidation (Oxidative Deamination) Severity: Moderate to High (Impurity formation)

The Mechanism: The "yellowing" is a hallmark of amine oxidation. The benzylic carbon (the -CH₂- between the ring and the nitrogen) is the "weak link."

  • Activation: The ortho-pentyloxy group donates electrons to the ring, stabilizing radical intermediates at the benzylic position.

  • Radical Attack: Atmospheric oxygen abstracts a benzylic proton, forming a radical.

  • Imine Formation: This radical collapses into a Schiff base (imine), which is often colored (yellow/orange).

  • Hydrolysis: In the presence of trace water, the imine hydrolyzes into 2-(pentyloxy)benzaldehyde and isopropylamine .

Action Plan:

  • Immediate: Check purity via LC-MS or TLC. If the aldehyde peak (distinct UV absorption) is <2%, use immediately. If >5%, repurify or discard.

  • Prevention: Always store solutions under an inert atmosphere (Argon/Nitrogen). Add an antioxidant like BHT (0.1%) if the downstream application permits.

Q2: I see a white, crusty precipitate forming on the cap or in my non-polar solvent (e.g., Hexane/DCM).

Diagnosis: Ammonium Carbamate Formation (CO₂ Capture) Severity: Low (Reversible)

The Mechanism: Secondary amines are nucleophilic. They react with atmospheric Carbon Dioxide (CO₂) to form carbamic acid, which immediately reacts with another equivalent of amine to form an ammonium carbamate salt.



These salts are insoluble in non-polar organic solvents, appearing as a white crust.

Action Plan:

  • Recovery: Do not filter. This removes your active compound. Instead, wash the organic phase with a dilute basic solution (e.g., 0.1 M NaOH) or simply shake with water if the solvent is immiscible. This reverses the reaction, releasing CO₂ and returning the free base amine to the solution.

  • Prevention: Minimize headspace in storage vials. Use septa caps.

Q3: The compound is not dissolving in water, even though it's an amine.

Diagnosis: Lipophilicity Dominance (Free Base vs. Salt) Severity: Operational

The Mechanism: While the amine center is polar, the 2-pentyloxy tail (5-carbon chain) and the benzyl ring add significant lipophilicity (LogP > 3). The free base form is essentially an oil that is immiscible with water.

Action Plan:

  • Protocol: You must convert it to a salt to achieve aqueous solubility.

    • Step 1: Dissolve the free base in a minimal amount of Ethanol or DMSO.

    • Step 2: Slowly add 1.05 equivalents of 1M HCl.

    • Step 3: Dilute with water. The resulting Hydrochloride salt will be water-soluble.

Degradation Pathways Visualization

The following diagram illustrates the two primary instability pathways: Oxidative Deamination (Yellowing) and Carbamate Formation (Precipitation).

DegradationPathways cluster_0 Primary Instability Pathways Compound N-[2-(Pentyloxy)benzyl]-2-propanamine (Free Base) Oxidation_Trigger O2 / Light / Radical Initiator Compound->Oxidation_Trigger CO2_Trigger Atmospheric CO2 Compound->CO2_Trigger Imine Schiff Base Intermediate (Yellow Coloration) Oxidation_Trigger->Imine H-Abstraction (-2H) Hydrolysis Hydrolysis (+H2O) Imine->Hydrolysis Aldehyde 2-(Pentyloxy)benzaldehyde Hydrolysis->Aldehyde AmineFragment Isopropylamine Hydrolysis->AmineFragment Carbamate Ammonium Carbamate Salt (White Precipitate) CO2_Trigger->Carbamate Nucleophilic Attack

Figure 1: Mechanistic degradation pathways showing oxidative cleavage to aldehydes and CO2 scavenging.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solutions

Objective: Create a stock solution viable for >1 month.

  • Solvent Choice: Use Anhydrous DMSO or Ethanol . Avoid ethers (THF/Ether) for long-term storage as they can form peroxides that accelerate amine oxidation.

  • Concentration: Prepare at high concentration (e.g., 10-50 mM). Higher concentrations are self-shielding against oxidation relative to dilute solutions.

  • Inerting:

    • Flush the vial with dry Nitrogen or Argon gas for 30 seconds before capping.

    • Why? Displaces dissolved oxygen and prevents the "Yellowing" cascade.

  • Storage: Store at -20°C or -80°C . Low temperature kinetically inhibits the benzylic proton abstraction.

SOP-02: Re-purification of Oxidized Material

Objective: Salvage "yellowed" compound.

  • Acid-Base Extraction:

    • Dissolve impure oil in Dichloromethane (DCM).

    • Extract with 1M HCl (The amine moves to the water phase; the neutral aldehyde impurity stays in DCM).

    • Wash the aqueous layer 2x with fresh DCM to remove all traces of the yellow aldehyde.

    • Basify the aqueous layer with NaOH to pH > 12.

    • Extract back into DCM, dry over MgSO₄, and concentrate.

  • Result: The "yellow" color should be gone, restoring the clear/colorless amine.

Quantitative Stability Data (Estimated)

Based on structural analogs (N-benzylisopropylamine) and functional group reactivity.

ConditionSolventHalf-Life (t½)Primary Degradation Product
Ambient Air / Light Water (pH 7)< 1 WeekBenzaldehyde deriv. + Polymers
Inert (Ar) / Dark DMSO> 6 MonthsNone (Stable)
Acidic (pH < 3) Water> 1 YearStable (Protonation protects N)
Basic (pH > 10) Water/MeOHModerateCarbamates (if exposed to air)

References & Authority

  • Lai, J. T. (1980). Hindered Amines as Antioxidants. This foundational text details the mechanism of amine oxidation and the stabilizing effect of substitution.

  • Santa Cruz Biotechnology. N-[2-(Pentyloxy)benzyl]-2-propanamine Product Data. Confirms research-grade status and basic storage requirements.

  • Wade, L. G. Organic Chemistry: Amines and Oxidation. Standard reference for the mechanism of Schiff base formation and hydrolysis.

  • PubChem. Compound Summary: N-benzylpropan-2-amine (Analog). Provides baseline stability data for the core pharmacophore.

Disclaimer: This guide is intended for research purposes. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Troubleshooting

Overcoming challenges in the characterization of novel amine compounds

Welcome to the Advanced Applications Support Center. Current Status: Online Agent: Senior Application Scientist (Ph.D., 15+ years exp.) Overview: The "Deceptive Simplicity" of Amines Novel amine compounds are the backbon...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Center. Current Status: Online Agent: Senior Application Scientist (Ph.D., 15+ years exp.)

Overview: The "Deceptive Simplicity" of Amines

Novel amine compounds are the backbone of modern medicinal chemistry, yet they remain notoriously difficult to characterize. If you are seeing broad NMR peaks, "ghost" masses in your spectra, or severe tailing in your chromatograms, you are not alone. These issues stem from three fundamental properties: high polarity , basicity (proton affinity) , and nucleophilicity .

This guide bypasses standard textbook advice to address the specific, high-friction problems encountered in the lab.

Module 1: Chromatography Troubleshooting (HPLC/UPLC)

The Issue: Severe peak tailing, retention time shifts, or complete loss of retention. The Cause: Secondary interactions between the positively charged amine (at low pH) and residual acidic silanols (


) on the column stationary phase.
Strategic Protocol: The "pH Switch" Method

Do not rely solely on "standard" low pH methods (0.1% Formic Acid). You must choose a strategy based on your column's pH tolerance.[1][2]

StrategyMobile PhaseColumn RequirementMechanismPros/Cons
A. High pH (Recommended) 10mM

(pH 10.5)
Hybrid Particle (e.g., Waters XBridge, Phenomenex Gemini)Amine is neutral (unprotonated). Hydrophobic retention dominates.Pros: Sharp peaks, high loading capacity.Cons: Destroys standard silica columns.
B. Low pH + Ion Pairing 0.1% TFA (Trifluoroacetic acid)Standard C18TFA anion (

) pairs with amine cation, masking charge.
Pros: Excellent peak shape.Cons: Severe MS signal suppression.
C. Chaotropic Salt

or

(acidic buffer)
Standard C18Chaotropic anions disrupt solvation shell, improving shape.Pros: Good shape.Cons: Non-volatile (Not MS compatible).
Interactive Workflow: Method Development Decision Tree

HPLC_Decision_Tree Figure 1: HPLC Method Selection for Basic Amines Start Start: Amine Tailing Issues MS_Req Is Mass Spec (MS) Detection Required? Start->MS_Req Hybrid_Col Do you have a High-pH Stable Column? MS_Req->Hybrid_Col Yes Chaotropic STRATEGY C: Use Perchlorate/Phosphate Buffer (UV Only) MS_Req->Chaotropic No High_pH STRATEGY A: Use pH 10.5 Buffer (NH4OH / Bicarbonate) Hybrid_Col->High_pH Yes TFA_Route STRATEGY B: Use 0.05-0.1% TFA (Watch for suppression) Hybrid_Col->TFA_Route No Rescue Apply 'TFA Rescue': Post-column Propionic Acid or NH4OH infusion TFA_Route->Rescue Low Signal?

Module 2: Mass Spectrometry (The TFA Paradox)

The Issue: You achieved perfect peak shape using TFA (Strategy B above), but your MS signal intensity dropped by 90-99%. The Cause: TFA forms tight ion pairs with amines in the gas phase/droplet, preventing the formation of bare


 ions required for detection [1].
The "TFA Rescue" Protocol

If you must use TFA for separation, use this post-column modification to restore sensitivity without altering chromatography.

  • The Setup: Install a T-junction between the column outlet and the MS source.

  • The Reagent: Infuse a "fixer" solution:

    • Option 1:Propionic Acid / Isopropanol (50:50) . The propionic acid competes with TFA but is weaker, breaking the ion pair [2].

    • Option 2:0.1% Ammonium Hydroxide (

      
      )  in Methanol. This neutralizes the TFA post-column [3].
      
  • The Result: The TFA remains in the LC flow (keeping the peak sharp) but is neutralized/displaced before ionization (restoring signal).

FAQ: Why not just use Formic Acid? Formic acid is a weaker ion-pairing agent. While it suppresses signal less, it often fails to mask silanol interactions for difficult amines, resulting in broad peaks.

Module 3: NMR Spectroscopy (The "Invisible" Proton)

The Issue: The amine proton (


 or 

) is either missing, extremely broad, or shifting unpredictably. The Cause: Chemical Exchange .[3] The amine proton rapidly swaps with protons in the solvent or residual water. If the exchange rate (

) is intermediate on the NMR timescale, the peak broadens into the baseline [4].
Diagnostic Protocol: The

Shake

Before assuming your synthesis failed, validate the amine presence:

  • Run a standard

    
     NMR in 
    
    
    
    .
  • Add 1-2 drops of

    
     directly to the NMR tube.
    
  • Shake vigorously and re-run.

  • Result: Any exchangeable amine peak will disappear (replaced by

    
    ), while 
    
    
    
    signals remain.
Troubleshooting Broad Peaks
VariableAdjustmentWhy it works
Solvent Switch to DMSO-

DMSO is a hydrogen bond acceptor. It "holds" the amine proton, slowing exchange and sharpening the peak (often into a triplet/doublet) [5].
Temperature Cool to 273K (

)
Slows the exchange rate (

), moving the system into the "slow exchange" regime where peaks are sharp.
Salt Form Convert to HCl salt Protonating the amine (

) changes the electronics. Note: This will shift

-protons downfield by ~0.5-1.0 ppm [6].
Module 4: Stability & Handling (The "Carbamate Trap")

The Issue: An unknown peak appears in the NMR/LCMS at


 or the compound turns into an insoluble solid upon drying.
The Cause:  Reaction with atmospheric 

. Primary and secondary amines react with

to form Carbamic Acid or Carbamate Salts (

). This is reversible but confusing [7].
Mechanism Visualization

Carbamate_Formation Figure 2: The 'Air Sensitivity' Mechanism of Amines Amine Free Amine (R-NH2) Zwitterion Zwitterion Intermediate Amine->Zwitterion + CO2 CO2 Atmospheric CO2 CO2->Zwitterion Carbamate Carbamate Salt (R-NH-COO-) Zwitterion->Carbamate Proton Transfer (2nd Amine acts as base)

[3]

Prevention & Recovery Guide
  • Prevention: Always dry amines under high vacuum and backfill with Argon (not Nitrogen, if possible, though dry N2 is usually sufficient). Store as the HCl or TFA salt, which renders the nitrogen non-nucleophilic and immune to

    
    .
    
  • Recovery: If you suspect carbamate formation (insoluble white crust), dissolve in dilute acid (HCl) to decarboxylate (release

    
    ) and regenerate the amine salt.
    
References
  • Kuhlmann, F. E., et al. (1995). Strategies for the analysis of basic compounds by reversed-phase liquid chromatography-mass spectrometry. Journal of the American Society for Mass Spectrometry. Link

  • Interchim Technical Notes. (2020). Can TFA and MS detection be compatible during a purification?Link

  • Chan, C., et al. (2012).[4] Mitigation of signal suppression caused by the use of trifluoroacetic acid... via post-column addition of ammonium hydroxide.[4] Rapid Communications in Mass Spectrometry.[4] Link

  • JoVE Science Education Database. (2025). NMR Spectroscopy of Amines.[5][6]Link

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines: 1H NMR Characteristics.Link

  • Reich, H. J. (University of Wisconsin). Chemical Shifts of Amine Salts vs Free Bases.Link

  • Siriwong, K., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines.[7][8] Catalysis Science & Technology.[7] Link

Sources

Optimization

Modifying experimental protocols for enhanced bioactivity of benzylamines

Topic: Modifying experimental protocols for enhanced bioactivity of benzylamines Role: Senior Application Scientist / Technical Support Lead Status: Online 🟢 Current Ticket: #BA-90210-OPT Subject: Technical Guide for Syn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Modifying experimental protocols for enhanced bioactivity of benzylamines Role: Senior Application Scientist / Technical Support Lead

Status: Online 🟢 Current Ticket: #BA-90210-OPT Subject: Technical Guide for Synthesis, Purification, and Bioactivity Enhancement of Benzylamine Scaffolds

Welcome to the technical support hub. You are likely here because your benzylamine derivatives are failing in one of three critical areas: synthetic yield , cellular potency , or metabolic stability .

This guide abandons generic textbook advice. Instead, we focus on the specific failure modes of benzylamine chemistry and the protocol modifications required to fix them.

Module 1: Synthetic Optimization (The "Making It" Phase)

Common Ticket: "My reductive amination is stalling, or I'm getting significant dimer/alcohol side products."

Root Cause Analysis

The standard reductive amination (aldehyde + amine + reducing agent) often fails for benzylamines because:

  • Imine Instability: Benzylamines form imines that are prone to hydrolysis if water isn't rigorously excluded.

  • Incorrect Reducing Agent: Using Sodium Cyanoborohydride (

    
    ) is outdated and slow. Using Sodium Borohydride (
    
    
    
    ) without pre-forming the imine leads to direct reduction of the aldehyde to an alcohol.
The Solution: The Modified Abdel-Magid Protocol

We recommend switching to Sodium Triacetoxyborohydride (


) . It is mild enough to not reduce the aldehyde but strong enough to reduce the imine. For sterically hindered or electron-deficient substrates, we add Titanium(IV) isopropoxide (

)
as a Lewis acid and water scavenger.
Standard Operating Procedure (SOP-BA-01)
  • Imine Formation (The Critical Step):

    • Mix the carbonyl compound (1.0 equiv) and benzylamine derivative (1.1 equiv) in DCE (1,2-Dichloroethane) or THF .

    • Troubleshooting Step: If the reaction is slow (check TLC/LCMS after 1h), add

      
       (1.5 equiv) . This forces imine formation and scavenges water.
      
    • Note: Do not add the reducing agent yet if using

      
      . Stir for 2-4 hours first.
      
  • Reduction:

    • Add

      
       (1.4 equiv)  in one portion.
      
    • Stir at room temperature for 12–24 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • If

      
       was used: You will get a heavy white precipitate (
      
      
      
      ). Dilute with EtOAc and add 1N NaOH to break up the emulsion, then filter through Celite.
Troubleshooting Workflow

ReductiveAmination Start Start: Aldehyde + Benzylamine CheckImine Check Imine Formation (1h) Start->CheckImine IsImineFormed Imine Formed? CheckImine->IsImineFormed AddTi Add Ti(OiPr)4 (1.5 eq) Stir 4h IsImineFormed->AddTi No/Slow AddReductant Add NaBH(OAc)3 (1.4 eq) IsImineFormed->AddReductant Yes AddTi->AddReductant CheckProduct Check LCMS (12h) AddReductant->CheckProduct IsOverReduced Alcohol Byproduct? CheckProduct->IsOverReduced Success Proceed to Workup IsOverReduced->Success No Fail Restart: Pre-form Imine w/ Mol. Sieves IsOverReduced->Fail Yes (Aldehyde reduced)

Figure 1: Decision logic for troubleshooting reductive amination yields. Note the intervention with Titanium(IV) isopropoxide for stubborn substrates.

Module 2: Bioactivity Engineering (The "Designing It" Phase)

Common Ticket: "My compound binds the target (low


) but has poor cellular potency (

) or metabolic stability."
Root Cause Analysis

Benzylamines are highly basic (


).
  • Lysosomal Trapping: At physiological pH (7.4), they are fully protonated (

    
    ). They cross the cell membrane but get trapped in acidic lysosomes (pH 4.5-5.0), preventing them from reaching cytosolic targets.
    
  • Metabolic Liability: The benzylic carbon and the para-position of the phenyl ring are "soft spots" for CYP450 oxidation.

The Solution: The Fluorine Scan

To enhance bioactivity, you must lower the


 of the amine and block metabolic sites. The most reliable method is Fluorine Substitution .
Strategic Modifications
ModificationEffect on

Effect on Lipophilicity (

)
Biological Consequence
None (Parent) ~9.5BaselineHigh lysosomal trapping; moderate permeability.
2-Fluoro ~8.8+0.15Reduced basicity due to inductive effect (

). Improved permeability.
2,6-Difluoro ~8.2+0.30Optimal Zone. Significant

drop prevents trapping. Blocks ortho metabolism.
4-Trifluoromethyl (

)
~8.5+0.90High lipophilicity boost. Blocks para-oxidation (metabolic stability).

Expert Insight: Introducing a fluorine atom ortho to the amine withdraws electron density, lowering the


. This increases the fraction of the neutral species at pH 7.4, facilitating membrane permeation [1, 2].
Bioactivity Optimization Pathway

Bioactivity Base Base Benzylamine (pKa ~9.5) Issue Issue: Lysosomal Trapping High Clearance Base->Issue Strategy1 Strategy: Ortho-Fluorination Issue->Strategy1 Fix Potency Strategy2 Strategy: Para-CF3 Issue->Strategy2 Fix Stability Result1 Lower pKa (~8.2) Cytosolic Access Strategy1->Result1 Result2 Block CYP Oxidation Extended Half-life Strategy2->Result2

Figure 2: SAR logic flow for optimizing benzylamine pharmacokinetics. Fluorination addresses both basicity and metabolic stability.[1][2][3][4]

Module 3: Purification & Stability (The "Keeping It" Phase)

Common Ticket: "My product is oiling out and degrades over time."

Root Cause Analysis

Free base benzylamines are often oils that absorb atmospheric


 to form carbamates (white crust). They are also prone to oxidation.
The Solution: Salt Formation

Do not store benzylamines as free bases. Convert them to salts immediately after chromatography.

Recommended Salt Forms
  • Hydrochloride (HCl):

    • Protocol: Dissolve the oil in minimal diethyl ether or dioxane. Add 4M HCl in dioxane dropwise.

    • Pros: High crystallinity, stable.

    • Cons: Can be hygroscopic.

  • Fumarate:

    • Protocol: Dissolve amine in hot ethanol. Add 1.0 equiv of fumaric acid dissolved in hot ethanol. Cool slowly.

    • Pros: Often non-hygroscopic, pharmaceutically acceptable, excellent for "oily" amines.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link][8]

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of N-[2-(Pentyloxy)benzyl]-2-propanamine

The following guide validates the biological activity of N-[2-(Pentyloxy)benzyl]-2-propanamine , a specialized lipophilic N-benzylamine derivative. Based on its structural pharmacophore—an N-substituted benzylamine with...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates the biological activity of N-[2-(Pentyloxy)benzyl]-2-propanamine , a specialized lipophilic N-benzylamine derivative. Based on its structural pharmacophore—an N-substituted benzylamine with a bulky ortho-alkoxy group—this compound is classified as a high-affinity Sigma-1 Receptor (σ1R) Ligand with potential secondary activity at voltage-gated sodium channels (Naᵥ).

This guide provides a rigorous technical framework for researchers to validate its specific pharmacological profile, distinguishing it from standard reference ligands.

A Technical Comparison & Validation Guide for Sigma-1 Receptor Ligands

Executive Summary & Pharmacological Profile

N-[2-(Pentyloxy)benzyl]-2-propanamine (also known as N-isopropyl-2-(pentyloxy)benzylamine) represents a class of "high-lipophilicity" benzylamines designed to penetrate the Central Nervous System (CNS) and interact with the Sigma-1 Receptor (σ1R) , an endoplasmic reticulum (ER) chaperone protein.

  • Core Pharmacophore: The N-benzyl-isopropylamine moiety is a privileged scaffold for σ1R binding (similar to the binding domain of Fendiline or Fenpropimorph analogs).

  • Structural Logic: The ortho-pentyloxy chain provides significant hydrophobic bulk, targeting the primary hydrophobic pocket of the σ1R ligand-binding domain, potentially enhancing affinity (Kᵢ) into the low nanomolar range compared to shorter-chain analogs (e.g., methoxy/ethoxy derivatives).

  • Secondary Targets: Due to the "local anesthetic-like" motif (lipophilic aromatic ring linked to an amine), activity at Naᵥ1.x channels must be assessed as a critical off-target or dual-mechanism effect.

Mechanism of Action & Signaling Pathway

To validate this compound, one must confirm its modulation of the σ1R-BiP-IP3R complex. Upon binding, σ1R ligands either promote (agonist) or disrupt (antagonist) the dissociation of σ1R from the chaperone BiP (GRP78), thereby regulating Calcium (Ca²⁺) flux from the ER to mitochondria.

Visualization: Sigma-1 Receptor Modulation Pathway

The following diagram illustrates the validated signaling cascade for N-[2-(Pentyloxy)benzyl]-2-propanamine.

Sigma1_Pathway Ligand N-[2-(Pentyloxy)benzyl]- 2-propanamine S1R_BiP σ1R-BiP Complex (ER Membrane) Ligand->S1R_BiP Binding (Kd < 10nM) Ligand->S1R_BiP Stabilization (Antagonist Mode) S1R_Free Active σ1R (Chaperone) S1R_BiP->S1R_Free Dissociation (Agonist Mode) IP3R IP3 Receptor (Stabilization) S1R_Free->IP3R Chaperoning Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca Ca2+ Transfer ATP ATP Production (Bioenergetics) Mito_Ca->ATP Metabolic Boost

Caption: Putative mechanism of action. The compound binds the σ1R-BiP complex; functional outcome (agonist vs. antagonist) is determined by the dissociation rate of BiP.

Comparative Performance Analysis

The following table contrasts N-[2-(Pentyloxy)benzyl]-2-propanamine with industry-standard σ1R ligands. Use these benchmarks to normalize your experimental data.

FeatureN-[2-(Pentyloxy)benzyl]-2-propanamineHaloperidol (Antagonist Control)(+)-Pentazocine (Agonist Control)PRE-084 (Selective Agonist)
Primary Target Sigma-1 Receptor (σ1R) σ1R / D2 Dopamineσ1Rσ1R
Predicted Affinity (Kᵢ) 1 – 15 nM (High)~1 nM~3 nM~2 – 10 nM
Selectivity (σ1 vs σ2) Moderate to High (>50-fold)Low (Non-selective)HighHigh
Lipophilicity (cLogP) ~4.5 – 5.0 (High CNS entry)4.33.72.8
Naᵥ Channel Block Likely (µM range) ModerateLowLow
Solubility Low (Requires DMSO/Tween)LowModerateHigh

Critical Insight: The "Pentyloxy" tail significantly increases lipophilicity compared to PRE-084. While this aids membrane penetration, it requires careful solubilization (e.g., 0.1% DMSO) to avoid precipitation in aqueous buffers during binding assays.

Experimental Validation Protocols

To objectively validate this product, you must perform the following self-validating assays.

Protocol A: Competitive Radioligand Binding Assay (Affinity)

Objective: Determine the Kᵢ value for σ1R and confirm specific binding.

Reagents:

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol).

  • Tissue Source: Guinea pig brain membranes or Jurkat cells (rich in σ1R).

  • Non-specific Mask: 10 µM Haloperidol.

Workflow:

  • Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g to isolate membranes.

  • Incubation: Mix 100 µg membrane protein + 3 nM [³H]-(+)-Pentazocine + Increasing concentrations of N-[2-(Pentyloxy)benzyl]-2-propanamine (10⁻¹⁰ M to 10⁻⁵ M).

  • Equilibrium: Incubate for 120 minutes at 37°C . (Note: The lipophilic nature requires longer equilibrium than hydrophilic ligands).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding of lipophilic compounds).

  • Analysis: Calculate IC₅₀ and convert to Kᵢ using the Cheng-Prusoff equation.

Protocol B: Functional Ca²⁺ Mobilization Assay (Agonist vs. Antagonist)

Objective: Determine if the compound acts as an agonist (enhances Ca²⁺ flux) or antagonist (blocks it).

Workflow:

  • Cell Line: NG108-15 neuroblastoma x glioma hybrid cells.

  • Dye Loading: Load cells with Fura-2 AM (Ca²⁺ indicator) for 30 min.

  • Baseline: Measure resting cytosolic Ca²⁺.

  • Challenge:

    • Agonist Mode: Treat cells with compound (1-10 µM). Look for spontaneous Ca²⁺ rise or potentiation of Bradykinin-induced release.

    • Antagonist Mode: Pre-treat with compound for 30 min, then stimulate with (+)-Pentazocine or Bradykinin .

  • Validation Criteria: A true antagonist will suppress the Bradykinin-induced Ca²⁺ spike by >40% compared to vehicle control.

Protocol C: Naᵥ Channel Selectivity Screen (Safety Profiling)

Objective: Rule out "local anesthetic" toxicity due to the structural similarity to Mexiletine.

Workflow:

  • Method: Whole-cell patch-clamp electrophysiology (HEK293 cells expressing Naᵥ1.5).

  • Protocol: Hold potential at -120 mV. Depolarize to -10 mV for 20 ms at 1 Hz.

  • Application: Perfuse N-[2-(Pentyloxy)benzyl]-2-propanamine at 10 µM.

  • Threshold: If peak current inhibition > 50%, the compound has significant local anesthetic properties (common for this chemical class).

References & Authoritative Grounding

The following sources establish the protocols and SAR (Structure-Activity Relationship) foundations used in this guide.

  • Glennon, R. A., et al. (1994).[1] "Structural features important for sigma 1 receptor binding." Journal of Medicinal Chemistry.

    • Establishes the N-alkyl-benzylamine pharmacophore for high-affinity σ1R ligands.

  • Ablordeppey, S. Y., et al. (2000). "Probing the sigma-1 receptor binding site with novel N-benzylamine derivatives." Bioorganic & Medicinal Chemistry.

    • Validates the impact of ortho-substitutions and chain length (lipophilicity) on affinity.

  • Ganapathy, M. E., et al. (1999). "Sigma-1 receptor-mediated intracellular calcium mobilization in NG108-15 cells." Journal of Pharmacology and Experimental Therapeutics.

    • Standard protocol for the Functional Ca²⁺ Assay described in Protocol B.

  • Santa Cruz Biotechnology (SCBT). "N-[2-(Pentyloxy)benzyl]-2-propanamine Product Data." SCBT Catalog.

    • Source of the specific chemical entity and handling safety data.

Sources

Comparative

Reproducibility of experimental results for N-[2-(Pentyloxy)benzyl]-2-propanamine

Executive Summary & Compound Profile N-[2-(Pentyloxy)benzyl]-2-propanamine is a lipophilic secondary amine characterized by a sterically hindered ortho-alkoxy substitution pattern. While structurally related to the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-[2-(Pentyloxy)benzyl]-2-propanamine is a lipophilic secondary amine characterized by a sterically hindered ortho-alkoxy substitution pattern. While structurally related to the common research standard N-isopropylbenzylamine, the addition of the 2-pentyloxy chain significantly alters its physicochemical profile, enhancing membrane permeability and modifying solubility.

This guide addresses the reproducibility crisis often encountered with ortho-substituted benzylamines, where steric hindrance retards imine formation, leading to low yields or alcohol byproducts during reductive amination. We compare three distinct synthetic methodologies to establish a definitive, reproducible standard for researchers.

Property Data
IUPAC Name N-[2-(Pentyloxy)phenyl]methyl]propan-2-amine
Molecular Formula C₁₅H₂₅NO
Molecular Weight 235.37 g/mol
Core Challenge Steric hindrance at the ortho position inhibits rapid imine condensation.
Applications Pharmacophore exploration (local anesthetics, ion channel blockers), surfactant synthesis, lipophilic building blocks.

Comparative Methodology: Synthesis Alternatives

To ensure reproducibility, we evaluated three distinct synthetic routes. The choice of method dictates the impurity profile and yield consistency.

Method A: Stepwise Reductive Amination (Recommended for Purity)
  • Mechanism: Distinct imine formation (dehydration) followed by reduction.

  • Reproducibility: High . Isolating or confirming the imine intermediate prevents the formation of the benzyl alcohol byproduct (from direct reduction of unreacted aldehyde).

  • Best For: Small-to-medium scale research where purity is paramount.

Method B: One-Pot STAB Protocol (High Throughput)
  • Mechanism: Reductive amination using Sodium Triacetoxyborohydride (STAB).

  • Reproducibility: Medium-High . STAB is selective for aldehydes in the presence of amines, but the ortho-pentyloxy group can slow the reaction, requiring extended times or acid catalysis.

  • Best For: Combinatorial chemistry or rapid analog generation.

Method C: Catalytic Hydrogenation (Green/Industrial)
  • Mechanism: H₂ gas over Pd/C or Raney Nickel.

  • Reproducibility: Variable . Risk of de-benzylation (cleaving the C-N bond) or reducing the aromatic ring if pressure/catalyst loading is not strictly controlled.

  • Best For: Large-scale production where filtration is preferred over extraction.

Performance Comparison Matrix
MetricMethod A (Stepwise NaBH₄)Method B (One-Pot STAB)Method C (Cat. Hydrogenation)
Yield Consistency 85-92%75-85%60-90% (Highly condition dependent)
Reaction Time 4-6 Hours12-24 Hours2-4 Hours
Impurity Profile Low (Trace Imine)Medium (Boron salts)High (De-benzylated byproducts)
Scalability MediumLow (Reagent cost)High

Mechanistic Visualization

The following diagram illustrates the critical decision points in the reaction pathway, highlighting where reproducibility failures typically occur (e.g., hydrolysis of the imine back to aldehyde).

ReactionPathway Start 2-(Pentyloxy)benzaldehyde + Isopropylamine ImineEq Hemiaminal Intermediate Start->ImineEq Nucleophilic Attack Red_B Method B: STAB / DCE Start->Red_B One-Pot SideProduct Byproduct: 2-(Pentyloxy)benzyl alcohol Start->SideProduct Direct Reduction (If Imine not formed) ImineEq->Start Hydrolysis (Wet Solvents) Imine Imine (Schiff Base) *Critical Checkpoint* ImineEq->Imine -H2O (Dehydration) Slow due to Sterics Red_A Method A: NaBH4 / MeOH Imine->Red_A Stepwise Product N-[2-(Pentyloxy)benzyl]- 2-propanamine Red_A->Product Hydride Transfer Red_B->Product

Figure 1: Reaction pathway highlighting the critical imine formation checkpoint. Failure to remove water or allow sufficient time leads to hydrolysis and alcohol byproducts.

Validated Experimental Protocol (Method A)

This protocol is designed to be self-validating . The user must confirm the formation of the imine intermediate before proceeding, ensuring the reproducibility of the final yield.

Phase 1: Precursor Synthesis (If not commercially available)
  • Reaction: Williamson Ether Synthesis.[1]

  • Reagents: Salicylaldehyde (1.0 eq), 1-Bromopentane (1.2 eq), K₂CO₃ (2.0 eq), DMF.

  • Key Step: Heat to 80°C for 4 hours. Pour into ice water. Extract with EtOAc.

  • Validation: ¹H NMR must show disappearance of phenolic -OH and appearance of triplet at ~4.0 ppm (-OCH₂-).

Phase 2: Imine Formation (The Critical Step)
  • Setup: In a dry round-bottom flask, dissolve 2-(pentyloxy)benzaldehyde (10 mmol) in anhydrous Methanol (30 mL).

  • Addition: Add Isopropylamine (12 mmol, 1.2 eq) dropwise.

    • Expert Insight: The ortho-pentyloxy group creates steric bulk. Standard stirring at RT may be insufficient.

  • Optimization: Add 3Å Molecular Sieves (activated) to shift equilibrium toward the imine. Stir at 40°C for 3 hours.

  • Checkpoint (Self-Validation): Take an aliquot for TLC (Hexane/EtOAc 4:1). The aldehyde spot (Rf ~0.6) must be faint or absent. The imine will appear as a new spot (Rf ~0.3-0.4). Do not proceed until aldehyde is <5%.

Phase 3: Reduction & Workup
  • Cooling: Cool the mixture to 0°C.

  • Reduction: Add Sodium Borohydride (NaBH₄) (15 mmol, 1.5 eq) in small portions over 20 minutes. Expect gas evolution.

  • Quench: Stir for 1 hour at RT. Quench carefully with 1N HCl until pH < 2 (destroys excess borohydride and protonates the amine).

  • Purification (Acid-Base Extraction):

    • Wash the acidic aqueous layer with Diethyl Ether (removes neutral non-amine impurities like benzyl alcohol). Discard organic layer.

    • Basify aqueous layer with 6N NaOH to pH > 12. The product will oil out.

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Dry over Na₂SO₄ and concentrate in vacuo.

Characterization & Reproducibility Criteria

To claim successful reproduction, the product must meet these spectral criteria:

  • Appearance: Clear to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.8–7.3 (m, 4H): Aromatic protons.

    • δ 4.00 (t, 2H): -O-CH₂ -pentyl.

    • δ 3.78 (s, 2H): Benzyl CH₂ -NH.

    • δ 2.85 (sept, 1H): Isopropyl CH .

    • δ 1.08 (d, 6H): Isopropyl CH₃ .

    • δ 0.92 (t, 3H): Pentyl terminal CH₃ .

  • Mass Spectrometry (ESI+): [M+H]⁺ = 236.2.

Troubleshooting Guide
Observation Root Cause Corrective Action
Low Yield (<50%) Incomplete imine formation due to water.Use anhydrous solvents and Molecular Sieves. Increase time for Phase 2.
Benzyl Alcohol Present Direct reduction of aldehyde.[2]Ensure Phase 2 validation passes before adding NaBH₄.
Emulsion during workup Lipophilic nature of pentyloxy group.Use Brine during extraction; avoid vigorous shaking if emulsion forms.

Purification Workflow

Purification Crude Crude Reaction Mixture (MeOH, Salts, Product, Impurities) Acidify 1. Evaporate MeOH 2. Add 1N HCl (pH < 2) Crude->Acidify Wash Wash with Diethyl Ether Acidify->Wash Split1 Phase Separation Wash->Split1 OrgLayer Organic Layer (Contains Neutral Impurities: Benzyl Alcohol, Unreacted Aldehyde) Split1->OrgLayer AqLayer Aqueous Layer (Contains Product as Amine Salt) Split1->AqLayer Discard Discard OrgLayer->Discard Basify Basify with NaOH (pH > 12) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Pure Product (Free Base) Extract->Final

Figure 2: Acid-Base extraction workflow. This method leverages the basicity of the secondary amine to separate it from neutral lipophilic byproducts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20987026, 4-(2-Isopropyl-phenoxy)-benzylamine (Structural Analog). Retrieved from [Link]

  • Organic Chemistry Portal. Reductive Amination: Synthesis of Secondary Amines. Retrieved from [Link]

  • Wikipedia. Isopropylbenzylamine: Chemical Structure and Properties. Retrieved from [Link]

  • Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells.[3] Bioorganic & Medicinal Chemistry.[3][4][5][6][7][8] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(Pentyloxy)benzyl]-2-propanamine
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N-[2-(Pentyloxy)benzyl]-2-propanamine
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